Tolfenamic Acid

Description

Structure

3D Structure

Properties

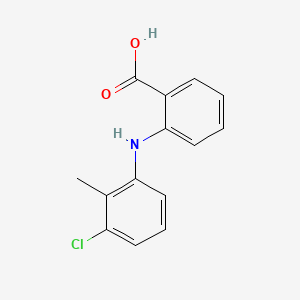

IUPAC Name |

2-(3-chloro-2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045409 | |

| Record name | Tolfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13710-19-5 | |

| Record name | Tolfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13710-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenamic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolfenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolfenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207ºC, 207 - 207.5 °C | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacokinetics and bioavailability of tolfenamic acid

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tolfenamic Acid

Introduction

This compound, chemically known as N-(2-methyl-3-chlorophenyl) anthranilic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is utilized in both human and veterinary medicine for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][3] The therapeutic efficacy of this compound is primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which can vary across different species and routes of administration.

Absorption and Bioavailability

This compound is readily absorbed from the gastrointestinal tract after oral administration.[6] However, the rate and extent of absorption can be influenced by the formulation and the species. The oral bioavailability of this compound is approximately 60-75% in humans, with first-pass metabolism accounting for about 20% of the administered dose.[7][8] In other species, bioavailability varies significantly. For instance, in sheep, oral bioavailability is high at 107%, while in Pekin ducks it is around 48.5%.[1][9] Intramuscular (IM) administration generally results in high bioavailability, reaching 163% in sheep and 78.45% in rainbow trout, suggesting that this route may be more effective in certain species.[9][10]

Peak plasma concentrations (Cmax) are typically reached within 60-90 minutes after oral administration in humans.[6] The time to reach Cmax (Tmax) and the Cmax value itself are dose-dependent and vary by administration route.[1][9]

Distribution

A key characteristic of this compound is its extensive binding to plasma proteins, with reported values averaging 99.7% in humans and 99.48% to 99.74% in various animal species.[1][4][5][7][10] This high degree of protein binding results in a relatively small volume of distribution (Vd). In humans, the steady-state volume of distribution (Vdss) after intravenous (IV) administration is reported as 0.33 L/kg.[4][5] In veterinary species, Vdss values are also generally low, for example, 0.30 L/kg in Pekin ducks and 0.09 L/kg in rainbow trout, indicating limited distribution into tissues.[1][10]

Metabolism

This compound is primarily cleared through hepatic metabolism.[3][4][8] The metabolic process involves hydroxylation and subsequent conjugation to form glucuronides, which are then excreted.[4][5][8] Five distinct metabolites have been identified in urine, including monohydroxylated and carboxylated derivatives.[5] Key hydroxylated metabolites include N-(2-hydroxymethyl-3-chlorophenyl)-anthranilic acid and N-(2-hydroxymethyl-3-chloro-4-hydroxyphenyl)-anthranilic acid.[4][5] The drug also undergoes enterohepatic circulation, which can influence its elimination half-life.[6]

Excretion

The elimination of this compound occurs mainly through extrarenal mechanisms.[4][7] In humans, only about 8.8% of an administered dose is recovered in the urine as the unchanged drug and its glucuronide conjugate.[4][5][7] The majority of the drug is eliminated as metabolites via the kidneys and bile.[3][6] Biliary excretion plays a significant role, with about 18.6% of the total radiolabelled dose recovered in bile in human studies. The elimination half-life (t1/2) is relatively short, ranging from approximately 1-2 hours to 8-13.5 hours in humans depending on the study and formulation.[4][8] The half-life varies considerably among animal species.[1][9][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Bioavailability (F) | ~60-75% | - | [7][8] |

| Tmax (h) | 0.94 - 2.04 | - | [4][5] |

| Cmax (µg/mL) | 11.1 | - | [4][5] |

| t1/2 (h) | 8.01 - 13.50 | 2.5 - 6.1 | [4][5][7] |

| Vd (L/kg) | 1.79 - 3.2 | 0.33 (Vdss) | [4][5] |

| Clearance (CL) | 0.142 - 0.175 L/h/kg | 155 ± 15 mL/min | [4][5][7] |

| Protein Binding | 99.7% | 99.7% | [4][5][7] |

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Dose: 2 mg/kg)

| Species | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (F) % | Reference |

| Sheep | IV | - | - | - | - | [9] |

| IM | - | - | - | 163 | [9] | |

| SC | - | - | - | 127 | [9] | |

| Oral | - | - | - | 107 | [9] | |

| Pekin Ducks | IV | - | - | 1.72 | - | [1] |

| Oral | 1.00 | 2.25 | 2.13 | 48.52 | [1] | |

| Rainbow Trout | IV | - | - | 3.47 | - | [10] |

| IM | 1.00 | 8.82 | 6.75 | 78.45 | [10] | |

| Oral | 2.00 | 1.24 | 9.19 | 21.48 | [10] | |

| Geese | IV | - | - | 1.73 | - | [11][12] |

| IM | 0.25 | 4.89 | 2.51 | 87.91 | [11][12] | |

| SC | 0.75 | 2.94 | 2.34 | 77.87 | [11][12] | |

| Oral | 1.00 | 2.92 | 2.31 | 76.03 | [11][12] | |

| Goats | IM | - | 1.635 | 2.618 | - | [13] |

| Calves | IV | - | - | 2.5 | - | [14] |

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on robust experimental designs and analytical methods.

Study Design

Pharmacokinetic studies typically employ a crossover design where the same group of subjects (human volunteers or animals) receives the drug via different routes (e.g., intravenous, intramuscular, oral) with a washout period between administrations to avoid carry-over effects.[9][12] For dose-ranging studies, different groups may be assigned to receive varying doses of the drug.[1][9]

Sample Collection

Following drug administration, biological samples are collected at predetermined time points. Blood is the most common matrix, drawn sequentially to capture the drug's concentration-time profile.[1][10][15] Plasma is separated from the blood for analysis. In more detailed studies, urine and bile may also be collected to investigate excretion pathways.[15]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of this compound in biological fluids.[9][10][16]

-

Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile.[17] This is followed by centrifugation, and the supernatant may be evaporated and reconstituted in the mobile phase.[17] Solid-phase extraction can also be used for sample clean-up.[16]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for separation.[16][17]

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) run under isocratic or gradient conditions.[16][17]

-

Detection: UV detection is employed, with the wavelength set around 280-282 nm for optimal sensitivity.[16][17][18]

-

-

Validation: The HPLC method is validated according to established guidelines (e.g., ICH) to ensure linearity, accuracy, precision, selectivity, and robustness.[18] An internal standard, such as caffeine or phenylbutazone, is often used to improve the accuracy and precision of the quantification.[16][17]

Visualizations

Signaling and Metabolic Pathways

This compound's primary mechanism of action involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Its metabolism occurs mainly in the liver.

Caption: Mechanism of action and hepatic metabolism pathway of this compound.

Experimental Workflow

The workflow for a typical pharmacokinetic study is a multi-step process from administration to data analysis.

Caption: Standard experimental workflow for a pharmacokinetic study.

Absorption, Distribution, and Elimination

This diagram illustrates the journey of orally administered this compound through the body.

Caption: Logical relationship of ADME for oral this compound.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by good oral absorption, although bioavailability can be limited by first-pass metabolism and varies across species. Its distribution is largely confined to the vascular compartment due to exceptionally high plasma protein binding. The drug is extensively metabolized in the liver, and its metabolites are excreted through both renal and biliary pathways. The relatively short half-life suggests that for sustained therapeutic effect, multiple daily dosing or modified-release formulations may be necessary. The significant interspecies differences highlighted in this guide underscore the importance of species-specific pharmacokinetic studies in veterinary drug development to establish safe and effective dosing regimens.

References

- 1. Pharmacokinetics of this compound Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica) | MDPI [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tufnil | 200 mg | Tablet | টাফনিল ২০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. Human pharmacokinetics of this compound, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biopharmaceutical aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, bioavailability and plasma protein binding of this compound in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. books.moswrat.com [books.moswrat.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of this compound: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of this compound using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

In Vivo Efficacy of Tolfenamic Acid: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, has garnered significant interest for its therapeutic potential beyond its established use in migraine management.[1] A growing body of preclinical in vivo research highlights its efficacy in diverse animal models of disease, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of key in vivo studies, detailing experimental protocols, summarizing quantitative outcomes, and illustrating the underlying molecular mechanisms.

Anti-Inflammatory Activity

This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2][3] This activity has been validated in various animal models of inflammation.

Experimental Models of Inflammation

A common model to evaluate anti-inflammatory effects is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. In this model, topical application of TPA induces a localized inflammatory response characterized by edema and cellular infiltration.

One study investigated the synergistic anti-inflammatory effects of this compound and glycyrrhizic acid in this model. The combination treatment resulted in a more potent inhibition of ear edema compared to either compound alone.[4] Another study using the same model found that combining this compound with curcumin also enhanced anti-inflammatory activity and reduced toxicity.[5]

In ruminating calves, a tissue cage model of inflammation has been utilized to study the pharmacodynamics and pharmacokinetics of this compound. Intramuscular administration of this compound demonstrated a dose-dependent inhibition of skin edema and a marked reduction in prostaglandin E2 (PGE2) synthesis in the inflammatory exudate.[6]

Quantitative Data: Anti-Inflammatory Effects

| Animal Model | Treatment | Dose | Outcome | Reference |

| TPA-induced mouse ear edema | This compound | 50-100 mg/kg (oral) | Dose-dependent inhibition of ear edema (35.14% to 51.35% increase in inhibition) | [4] |

| TPA-induced mouse ear edema | This compound + Glycyrrhizic acid | 100 mg/kg TA + 100 mg/kg GA (oral) | Synergistic inhibition of ear edema and reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [4] |

| TPA-induced mouse ear edema | This compound + Curcumin | 100 mg/kg TA + 100 mg/kg Curcumin (oral) | Reduced dermal inflammation, ear edema, and lymphocytic infiltration | [5] |

| Tissue cage model in calves | This compound | 2, 4, 8 mg/kg (intramuscular) | Dose-dependent inhibition of skin edema and marked inhibition of serum TXB2 synthesis | [6] |

Signaling Pathway: Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through the inhibition of the COX pathway and modulation of the NF-κB signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Synergistic effect of this compound and glycyrrhizic acid on TPA-induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination use of this compound with curcumin improves anti-inflammatory activity and reduces toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

Methodological & Application

Tolfenamic Acid: In Vitro Experimental Protocols for Cellular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines.[1] This document provides a comprehensive overview of the in vitro experimental protocols for investigating the effects of this compound on cancer cells. It details methodologies for assessing cell viability, apoptosis, and the modulation of key signaling pathways. The provided protocols are intended to serve as a foundational guide for researchers in cancer biology and drug development.

Introduction

This compound exerts its anti-cancer effects through both cyclooxygenase (COX)-dependent and independent mechanisms.[2][3] Primarily, it is known to inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins.[4] However, a growing body of evidence highlights its influence on various COX-independent pathways critical to cancer cell proliferation, survival, and angiogenesis.[5] These include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling molecules such as Specificity Protein (Sp) transcription factors, p38 MAPK, NF-κB, and NSAID-activated gene-1 (NAG-1).[3][5][6][7] This document outlines detailed protocols to study these effects in vitro.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| L3.6pl | Pancreatic | 42.3 | Not Specified |

| MIA PaCa-2 | Pancreatic | 68.23 | Not Specified |

| Panc-1 | Pancreatic | 57.50 | Not Specified |

| BE3 | Esophageal | < 100 | Not Specified |

| OE33 | Esophageal | < 100 | Not Specified |

| SKGT5 | Esophageal | < 100 | Not Specified |

Source: Data compiled from multiple studies.[5][8]

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time (hours) | Apoptotic Cells (%) | Assay Method |

| MDA-MB-231 | Breast | 50 | 48 | 18.45 | Annexin V/PI Staining |

| MDA-MB-231 | Breast | 100 | 48 | 31.90 | Annexin V/PI Staining |

| KB | Oral | 75 | 48 | Not Specified (Sub-G1 increase) | Flow Cytometry (PI) |

| KB | Oral | 100 | 48 | Not Specified (Sub-G1 increase) | Flow Cytometry (PI) |

Source: Data compiled from multiple studies.[9][10]

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest (e.g., Panc-1, MDA-MB-231, KB)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 5-10% fetal bovine serum and 1% penicillin/streptomycin)[11][12]

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Cell culture flasks/plates

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.[12]

-

Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 25, 50, 75, 100 µM).[12] Ensure the final DMSO concentration in the media is consistent across all treatments and controls (typically ≤ 0.1%).[13]

-

Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

-

After 24 hours of incubation to allow for cell attachment, replace the medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).[8]

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[8]

Cell Viability Assessment (MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Following treatment with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while dual-positive cells are in late apoptosis or necrosis.[10]

Western Blotting for Protein Expression Analysis

Materials:

-

Treated cells in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Sp1, anti-p53, anti-p21, anti-VEGF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[12]

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways implicated in cancer progression.

This compound-Induced Sp Protein Degradation

This compound has been shown to induce the proteasome-dependent degradation of Sp1, Sp3, and Sp4 transcription factors.[13] This leads to the downregulation of their target genes, which are involved in cell proliferation, angiogenesis, and survival, such as VEGF, c-Met, and survivin.[5][13]

This compound and p38 MAPK-Mediated Apoptosis

In some cancer cells, such as oral cancer, this compound induces apoptosis through the activation of the p38 MAPK pathway, leading to the depolarization of the mitochondrial membrane potential.[3]

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for studying the in vitro effects of this compound.

References

- 1. Chemopreventive Properties of this compound: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound induces apoptosis and growth inhibition in head and neck cancer: involvement of NAG-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Preliminary Study of Effects of this compound on Cell Proliferation, Cell Apoptosis, and Intracellular Collagen Deposition in Keloid Fibroblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. academic.oup.com [academic.oup.com]

Application Notes: Dissolving Tolfenamic Acid for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class used for its analgesic, anti-inflammatory, and antipyretic properties.[1] In the laboratory, it is a valuable tool for studying inflammation, pain pathways, and as a potential anti-cancer agent.[2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][4] Like many NSAIDs, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous experimental systems.[5][6]

Proper dissolution and preparation of stable, reproducible solutions are critical for obtaining reliable and accurate experimental results. This document provides detailed protocols for dissolving this compound for various laboratory applications, including in vitro and in vivo studies.

Solubility of this compound

This compound is a white or slightly yellow crystalline powder that is practically insoluble in water but shows good solubility in several organic solvents and dilute alkaline solutions. The solubility can vary based on the solvent, temperature, and pH. The data below summarizes its solubility in common laboratory solvents.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source(s) |

| DMSO (Dimethyl Sulfoxide) | 39 - 52 mg/mL | 149.0 - 198.7 mM | [7][] |

| DMF (Dimethylformamide) | ~59 mg/mL | ~225.5 mM | [7] |

| Ethanol | 11.5 - 44.5 mg/mL² | 43.9 - 170.1 mM | [7][9] |

| Methanol | Soluble | Not Specified | [] |

| Acetone | Soluble | Not Specified | [] |

| Water | < 0.001 mg/mL (< 1 µg/mL) | < 0.004 mM | [] |

| PBS (pH 7.0 - 7.2) | ~0.05 mg/mL | ~0.19 mM | [7][10] |

| 0.1 M NaOH | Soluble (used for prep) | Not Specified | [11] |

| Basic PBS | ~50 mg/mL | ~191.1 mM | [7] |

¹Molar concentration calculated based on a molecular weight of 261.7 g/mol . ²Solubility in ethanol is reported with significant variability, potentially due to differences in temperature or ethanol purity. Researchers should perform pilot tests to confirm solubility for their specific application.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

High-concentration stock solutions are typically prepared in an organic solvent like DMSO for long-term storage and subsequent dilution into aqueous media for experiments.

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical polypropylene or glass vial

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, weigh 13.09 mg.

-

Solvent Addition: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, sonication in a water bath for 5-10 minutes is recommended to facilitate dissolution.[12] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: For long-term storage (over 1 year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12] For short-term use (up to one week), the solution can be stored at 4°C.[12]

Caption: Workflow for this compound Stock Solution Preparation.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the organic solvent stock is diluted into cell culture media or a buffered solution (e.g., PBS). It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity or other off-target effects.

Materials:

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Sterile cell culture medium or buffered solution (e.g., PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is needed.

-

Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, perform a serial dilution.

-

Pipette 990 µL of culture medium into a sterile tube.

-

Add 10 µL of the 50 mM stock solution to create a 500 µM intermediate solution. Vortex gently.

-

Pipette 900 µL of culture medium into a new sterile tube.

-

Add 100 µL of the 500 µM intermediate solution to achieve the final 50 µM concentration.

-

-

Final Solvent Concentration: In this example, the final DMSO concentration is 0.1%. Always calculate the final solvent concentration and run a parallel vehicle control (e.g., medium with 0.1% DMSO) in your experiments.[13]

-

Use Immediately: Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before each experiment.[7]

Protocol 3: Preparation of Formulations for In Vivo Studies

Due to its poor water solubility, in vivo administration of this compound often requires a suspension or a specific vehicle.

Materials:

-

This compound powder

-

Vehicle (e.g., Corn oil, 0.5% Carboxymethylcellulose sodium (CMC-Na))

-

Homogenizer or sonicator

Procedure (Oral Gavage Suspension):

-

Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% w/v CMC-Na in sterile water).

-

Suspension: Weigh the required amount of this compound. For a 50 mg/kg dose in a mouse (20 g) with a dosing volume of 0.2 mL, you would need 1 mg of this compound per 0.2 mL of vehicle (a 5 mg/mL suspension).

-

Mixing: Gradually add the this compound powder to the vehicle while vortexing or homogenizing to create a uniform suspension.

-

Administration: Administer the suspension immediately via oral gavage.[14] Ensure the suspension is continuously mixed to prevent settling. For suspension-based formulations, it is recommended to prepare them for immediate use.[12]

Mechanism of Action: COX Inhibition

This compound exerts its primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[15] this compound shows a preference for inhibiting COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions like protecting the stomach lining.[1]

Caption: this compound preferentially inhibits the COX-2 pathway.

Safety Precautions

This compound should be handled as a hazardous material.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the powder should be performed in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preparation, Characterization and Pharmacokinetics of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Improvement of the water solubility of this compound by new multiple-component crystals produced by mechanochemical methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. iajps.com [iajps.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound | COX | TargetMol [targetmol.com]

- 13. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

Application Notes and Protocols for Tolfenamic Acid Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the calculation and administration of tolfenamic acid in mouse models for various research applications, including oncology, neurodegenerative disease, and inflammation studies.

Data Presentation: this compound Dosages in Mouse Models

The following table summarizes quantitative data on this compound dosages used in different mouse models, compiled from various studies. This information is intended to serve as a starting point for experimental design. Dose optimization is recommended for specific models and research questions.

| Indication | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Reference(s) |

| Alzheimer's Disease | C57BL/6 | 1, 5, 10, 25, 50 | Oral Gavage | Daily or Every other day | Corn Oil | [1] |

| Alzheimer's Disease | APP YAC R1.40 Tg | 5, 50 | Oral Gavage | Daily | Not Specified | [2] |

| Colorectal Cancer | ApcMin/+ | 25, 50 | Oral Gavage | Every other day | 0.5% Methylcellulose | [3] |

| Pancreatic Cancer | Orthotopic Mouse Model | 50 | Not Specified | Not Specified | Not Specified | [4] |

| Ovarian Cancer | Nude Mice (ES-2 xenograft) | 50 | Subcutaneous | Thrice weekly | Not Specified | [5] |

| Breast Cancer | Nude Mice (BT474 xenograft) | 25 | Not Specified | Daily | Not Specified | [6] |

| Esophageal Cancer Chemoprevention | Athymic Nude Mice | 50 | Oral Gavage | Thrice weekly | Corn Oil | [7] |

| Inflammation (Skin) | Not Specified | 50, 100 | Not Specified | Not Specified | Not Specified | [8] |

| Inflammation (General) | Not Specified | 25 | Not Specified | Not Specified | Not Specified | [9] |

| Embryo Transfer | Not Specified | 1 | Subcutaneous | Single injection | Bi-distilled water | [10] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol details the preparation of a this compound suspension in corn oil for oral administration in mice.

Materials:

-

This compound powder

-

Corn oil (sterile)

-

Sterile glass vial

-

Magnetic stirrer and stir bar or vortex mixer

-

Warming plate or water bath

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Dosage Calculation:

-

Determine the required dose of this compound in mg/kg for your specific study.

-

Weigh the mouse to determine its body weight in kg.

-

Calculate the total amount of this compound needed per mouse:

-

Dose (mg) = Mouse weight (kg) x Desired dosage (mg/kg)

-

-

Determine the desired dosing volume. A typical volume for oral gavage in mice is 5-10 mL/kg. For a 25g mouse, this equates to 0.125-0.250 mL.

-

Calculate the required concentration of the dosing solution:

-

Concentration (mg/mL) = Desired dosage (mg/kg) / Dosing volume (mL/kg)

-

Example: For a 50 mg/kg dose in a 10 mL/kg volume, the concentration is 5 mg/mL.

-

-

-

Preparation of this compound Suspension:

-

Based on the number of mice and doses, calculate the total volume of the suspension needed. It is advisable to prepare a slight excess.

-

In a sterile glass vial, add the calculated amount of this compound powder.

-

Add the required volume of sterile corn oil.

-

To aid in suspension, gently warm the corn oil to approximately 37-40°C before adding it to the this compound. Caution: Do not overheat the oil, as this may degrade the compound or cause adverse effects in the animals[8][11].

-

Vortex the mixture vigorously or use a magnetic stirrer until a uniform suspension is achieved. This compound is poorly soluble in oil, so a suspension is expected. Ensure consistent mixing before each administration to guarantee uniform dosage.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.

-

Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the mouse briefly after administration to ensure there are no signs of distress.

-

Protocol 2: Preparation and Administration of this compound via Subcutaneous Injection

This protocol outlines the preparation of a this compound solution for subcutaneous administration. Due to this compound's hydrophobic nature, a co-solvent system is often necessary.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Syringes (1 mL)

-

Needles (25-27 gauge)

Procedure:

-

Dosage Calculation:

-

Follow the steps outlined in Protocol 1 for dosage calculation. The typical volume for subcutaneous injection in mice is up to 10 mL/kg.

-

-

Preparation of this compound Solution:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. The solubility in DMSO is approximately 39 mg/mL.

-

Working Solution: Dilute the stock solution with sterile saline or PBS to the final desired concentration. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%, and as low as possible) to avoid toxicity.

-

Example Calculation for a 25 mg/kg dose at 10 mL/kg volume (2.5 mg/mL final concentration):

-

Prepare a 25 mg/mL stock of this compound in DMSO.

-

To prepare a 1 mL working solution, mix 100 µL of the 25 mg/mL stock with 900 µL of sterile saline. This results in a final DMSO concentration of 10%.

-

-

Vortex the solution thoroughly to ensure it is completely dissolved. If precipitation occurs, further dilution or reformulation may be necessary.

-

-

Subcutaneous Administration:

-

Gently restrain the mouse and lift the loose skin over the dorsal midline (scruff) to form a tent.

-

Insert the needle, bevel up, into the base of the tented skin.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the solution slowly to form a subcutaneous bleb.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its anti-cancer and anti-inflammatory effects through multiple pathways. A key mechanism is the COX-independent degradation of Specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4)[2][12]. This degradation is mediated by the activation of caspases[12]. The reduction in Sp proteins leads to the downregulation of their target genes, which are involved in cell proliferation, survival, and angiogenesis, such as cyclin D1, survivin, and VEGF[2][12]. Additionally, this compound can modulate the NF-κB signaling pathway[13][14].

References

- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 2. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fada.birzeit.edu [fada.birzeit.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological observations from feeding heated corn oil and heated peanut oil to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. researchgate.net [researchgate.net]

- 11. The effects of fractionated thermally oxidized corn oil on drug-metabolizing enzyme systems in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effects of Tolfenamic Acid on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties. Its mechanism of action extends to the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade.[1][2] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including the transcription of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Consequently, quantifying the effect of this compound on the production of these cytokines is essential for understanding its anti-inflammatory efficacy and for the development of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for measuring the effects of this compound on the production of IL-1β, IL-6, and TNF-α in a laboratory setting. The protocols are designed for researchers, scientists, and drug development professionals engaged in immunological and pharmacological research.

Data Presentation

The following table summarizes the quantitative effects of this compound on the lipopolysaccharide (LPS)-induced inflammatory response. The data is derived from studies on various cell lines, including the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.

| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Measured Parameter | Observed Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 30 | NF-κB Transcriptional Activity | Inhibition | [1] |

| RAW 264.7 | LPS (1 µg/mL) | 50 | NF-κB Transcriptional Activity | Inhibition | [1] |

| HCT116 | TNF-α (10 ng/mL) | 30 | NF-κB Transcriptional Activity | 22.2% Inhibition | [1] |

| HCT116 | TNF-α (10 ng/mL) | 50 | NF-κB Transcriptional Activity | 43.3% Inhibition | [1] |

| HEK293 | TNF-α (10 ng/mL) | 30 | NF-κB Transcriptional Activity | 26.7% Inhibition | [1] |

| HEK293 | TNF-α (10 ng/mL) | 50 | NF-κB Transcriptional Activity | 55.1% Inhibition | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on cytokine production in vitro.

Caption: A general overview of the experimental procedure.

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below outlines this mechanism.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with 7-8 mL of complete DMEM.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, a typical seeding density is 2 x 10⁵ cells/well in a 24-well plate.

This compound Treatment and LPS Stimulation

Materials:

-

This compound (Sigma-Aldrich, T0535 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L4391 or equivalent)

-

Cultured RAW 264.7 cells

Protocol:

-

Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubate the plates for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) at 37°C.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Materials:

-

Mouse IL-1β, IL-6, and TNF-α ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam)

-

Cell culture supernatants from the experiment

-

Microplate reader

Protocol:

-

Collect the cell culture supernatants after the treatment period and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate for the recommended time to allow the cytokine to bind to the capture antibody. c. Wash the plate to remove unbound substances. d. Add the detection antibody and incubate. e. Wash the plate again. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. g. Wash the plate. h. Add the substrate solution and incubate until color develops. i. Add the stop solution to terminate the reaction.

-

Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

-

Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for mouse IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR instrument

Primer Sequences (Mouse):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

|---|---|---|

| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |

| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |

| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Protocol:

-

After the desired incubation time, lyse the cells directly in the culture wells using the lysis buffer from the RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the PCR on a real-time PCR instrument with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for NF-κB Signaling Proteins

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Antibody Dilutions (Example):

-

Primary antibody (anti-p65, anti-IκBα): 1:1000 dilution in blocking buffer

-

Primary antibody (anti-phospho-p65): 1:500 - 1:1000 dilution in blocking buffer

-

Loading control (anti-β-actin): 1:5000 dilution in blocking buffer

-

Secondary antibody (HRP-conjugated): 1:2000 - 1:5000 dilution in blocking buffer

Protocol:

-

Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the effects of this compound on cytokine production. By employing these methods, researchers can gain valuable insights into the anti-inflammatory mechanisms of this compound, contributing to the broader understanding of its therapeutic potential. The dose-dependent inhibition of the NF-κB pathway by this compound strongly suggests a corresponding reduction in the expression and secretion of key pro-inflammatory cytokines, a hypothesis that can be rigorously tested using the detailed protocols outlined herein.

References

Application Notes: Tolfenamic Acid for Inducing Apoptosis in Cancer Cell Lines

Introduction

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) traditionally used for treating inflammation, pain, and migraines.[1][2] A growing body of evidence demonstrates its potent anti-cancer properties across various cancer models, including pancreatic, colorectal, oral, thyroid, and head and neck cancers.[1][3][4][5] this compound induces apoptosis (programmed cell death) and inhibits tumor growth through multiple signaling pathways, often in a cyclooxygenase (COX)-independent manner.[2][3][6] This makes it a subject of interest for cancer research and potential therapeutic development.[1] These notes provide an overview of its mechanisms, efficacy data, and protocols for its application in a research setting.

Mechanism of Action

This compound's anti-cancer activity is multifaceted, targeting several key oncogenic and tumor-suppressive pathways to induce apoptosis.[1] Unlike many NSAIDs, its effects are often independent of COX enzyme inhibition.[2][3] The primary mechanisms include:

-

Degradation of Specificity Proteins (Sp): this compound induces the proteasome-dependent degradation of Sp transcription factors, particularly Sp1, Sp3, and Sp4.[2][7][8] These proteins are overexpressed in many cancers and regulate genes critical for cell proliferation, survival, and angiogenesis, such as survivin, Bcl-2, cyclin D1, and Vascular Endothelial Growth Factor (VEGF).[6][7][9] By promoting Sp degradation, this compound effectively downregulates these pro-survival and pro-angiogenic factors.[7][9]

-

Induction of NAG-1: this compound transcriptionally induces the Non-steroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), a member of the TGF-β superfamily.[4][5][10] NAG-1 has well-established pro-apoptotic and anti-tumorigenic activities.[5][11] This induction is a key component of its apoptotic effect in anaplastic thyroid and head and neck cancers.[4][5]

-

Activation of Stress-Related Kinases: The drug activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] Activation of p38 MAPK is linked to loss of mitochondrial membrane potential and subsequent apoptosis.[3]

-

Modulation of NF-κB and p53 Pathways: In colorectal cancer cells, this compound can activate NF-κB transcriptional activity in a p53-dependent manner, leading to apoptosis.[12][13] This involves the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[12]

-

Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by this compound has been linked to the generation of intracellular ROS, which can act as a signaling molecule to promote cell death and activate pro-apoptotic proteins like NAG-1.[4][10]

The interplay of these pathways culminates in the activation of the intrinsic apoptotic cascade, characterized by the loss of mitochondrial membrane potential, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5]

Data Presentation

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Citation |

|---|---|---|---|---|

| KB | Human Oral Cancer | 54.9 | 48 | [3] |

| L3.6pl | Pancreatic Cancer | ~50 | 48 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | ~50 | 48 | [2] |

| Panc-1 | Pancreatic Cancer | ~50 | 48 |[2] |

Note: IC50 values are concentration-dependent and can vary based on experimental conditions and the specific assay used.

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Duration (h) | Observed Effects | Citation |

|---|---|---|---|---|

| KB | 75 - 100 | 48 | Increased sub-G1 population, Annexin V positivity, PARP cleavage, loss of mitochondrial membrane potential. | [3] |

| HNSCC Lines | Varies | 24 - 48 | Cleavage of PARP and Caspase-3, increased Annexin V-positive cells. | [5] |

| Colorectal Lines | Varies | - | Downregulation of Bcl-2 and survivin, caspase activation. | [7] |

| Neuroblastoma | 50 | 24 - 48 | Increased Annexin V staining, G0/G1 cell cycle arrest, increased caspase 3/7 activity. | [14] |

| Anaplastic Thyroid | Varies | - | Dose-dependent reduction in viability, induction of NAG-1 expression. | [4][10] |

| Ovarian (ES-2) | 50 | 48 | Decreased expression of Sp proteins, c-Met, and survivin; increased c-PARP. |[15] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 25, 50, 75, 100 µM).[3][15] The final DMSO concentration in all wells, including the vehicle control (0 µM), should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells (from 6-well plates)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (provided in the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 48 hours).[3]

-

Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[16]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Sp1, anti-NAG-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

-

Analysis: Quantify band intensity using densitometry software. Look for an increase in cleaved PARP and cleaved Caspase-3, and a decrease in Sp1 as indicators of this compound-induced apoptosis.[3][5][18]

References

- 1. Chemopreventive Properties of this compound: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. This compound Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression | PLOS One [journals.plos.org]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound induces apoptosis and growth inhibition in anaplastic thyroid cancer: Involvement of nonsteroidal anti-inflammatory drug-activated gene-1 expression and intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis and growth inhibition in head and neck cancer: involvement of NAG-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound inhibits ovarian cancer cell growth and decreases the expression of c-Met and survivin through suppressing specificity protein transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

- 18. Anticancer activity of this compound in medulloblastoma: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Quantification of Tolfenamic Acid in Biological Samples using HPLC

This document provides a detailed guide for the quantification of tolfenamic acid in biological samples, such as plasma, utilizing High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The described HPLC method offers a simple, sensitive, and precise approach for this purpose.[1][3][4]

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from biological matrices. The protocol involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation on a C18 column and detection at a wavelength where this compound exhibits significant absorbance.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting this compound from plasma samples.[1][3][4][5][6][7]

Materials:

-

Biological sample (e.g., human or animal plasma)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., Phenylbutazone or Caffeine)[1][2][3][4][8]

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator) or centrifugal vacuum concentrator

-

Reconstitution solution (Mobile Phase)

Procedure:

-

Pipette a known volume of the biological sample (e.g., 100 µL to 500 µL) into a microcentrifuge tube.[1][3][4][5]

-

Add a specified volume of the internal standard solution.

-

Add acetonitrile, typically in a 2:1 or 3:1 ratio to the sample volume, to precipitate proteins.[5]

-

Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.[5]

-

Centrifuge the tubes at high speed (e.g., 12,000 x g) for about 10-15 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the clear supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[1][3][4][6][7]

-

Reconstitute the dried residue in a known, smaller volume of the mobile phase (e.g., 50-100 µL).[1][3]

-

Vortex the reconstituted sample to ensure the analyte is fully dissolved.

-

The sample is now ready for injection into the HPLC system.

HPLC Analysis

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3][4]

-

Data acquisition and processing software.

Chromatographic Conditions: